Intrinsic TSH-Releasing Activity: Gln-His-Pro-NH₂ Exhibits ≤5% of TRH Potency in Vivo
In the original direct comparison study by Folkers et al., synthetic Gln-His-Pro-NH₂ was tested alongside authentic TRH (pGlu-His-Pro-NH₂) for thyrotropin (TSH)-releasing activity using an in vivo rat bioassay. Gln-His-Pro-NH₂ displayed at most 5% of the hormonal activity of TRH, a >20-fold reduction in potency [1]. The authors noted that it remains unknown whether this residual activity is intrinsic to the open-chain glutaminyl peptide or attributable to partial spontaneous or enzymatic conversion to TRH during the assay [1]. This low intrinsic activity is a critical differentiation feature: it confirms that Gln-His-Pro-NH₂ is not a direct TRH receptor agonist but rather a pro-hormone that requires bioactivation, making it unsuitable for applications requiring direct endocrine stimulation but uniquely valuable for QC-dependent delivery strategies.
| Evidence Dimension | In vivo TSH-releasing hormonal activity |
|---|---|
| Target Compound Data | ≤5% of TRH activity (i.e., >20-fold less potent) |
| Comparator Or Baseline | TRH (pGlu-His-Pro-NH₂): 100% reference activity |
| Quantified Difference | ≥20-fold reduction in potency relative to TRH |
| Conditions | In vivo rat bioassay measuring TSH release; exact dose range and route as described in Folkers et al. (1970) |
Why This Matters
This quantifies that Gln-His-Pro-NH₂ is unsuitable for direct TRH replacement therapy but confirms its identity as a low-intrinsic-activity precursor, which is a prerequisite for its use as a prodrug intermediate that avoids peripheral endocrine side effects prior to brain-selective QC bioactivation.
- [1] Folkers K, Chang JK, Currie BL, Bowers CY, Weil A, Schally AV. Synthesis and relationship of L-glutaminyl-L-histidyl-L-prolinamide to the thyrotropin releasing hormone. Biochem Biophys Res Commun. 1970;39(1):110-113. doi:10.1016/0006-291X(70)90764-3 View Source
